molecular formula C18H27NO3 B14782135 cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

Cat. No.: B14782135
M. Wt: 305.4 g/mol
InChI Key: YJCUXQUZEWBFSG-UHFFFAOYSA-N
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Description

cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a substitution reaction using tert-butyl chloride and a suitable base.

    Addition of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group is attached through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the piperidine ring to a more saturated form.

    Substitution: The tert-butyl group or the 3-methylbenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated piperidine derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.
  • Used in the development of new pharmaceuticals and bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor to drugs targeting specific diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents, such as the 3-methylbenzyl group, distinguishes cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate from similar compounds.
  • Reactivity: The unique substituents can influence the reactivity and chemical behavior of the compound, making it suitable for specific applications.
  • Applications: While similar compounds may have overlapping applications, the specific structure of this compound can make it more suitable for certain research or industrial purposes.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-[(3-methylphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-13-6-5-7-14(10-13)11-15-12-19(9-8-16(15)20)17(21)22-18(2,3)4/h5-7,10,15-16,20H,8-9,11-12H2,1-4H3

InChI Key

YJCUXQUZEWBFSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C

Origin of Product

United States

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